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tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate,Mixtureofdiastereomers
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Overview
Description
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a morpholine ring The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the morpholine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through the reaction of the trifluoromethylated morpholine derivative with formaldehyde and a suitable amine, such as methylamine, under acidic conditions.
Carboxylation: The carboxylate group can be introduced through the reaction of the aminomethylated morpholine derivative with carbon dioxide in the presence of a base.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate may involve similar synthetic routes as described above, but with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Common conditions include acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives, such as oxides or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Morpholine Derivatives: Compounds with similar morpholine ring structures but different functional groups.
Trifluoromethyl Compounds: Compounds with similar trifluoromethyl groups but different core structures.
Aminomethyl Compounds: Compounds with similar aminomethyl groups but different core structures.
Biological Activity
tert-Butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is a compound characterized by its unique structural features, including a trifluoromethyl group and a morpholine backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C11H19F3N2O3
- Molecular Weight: 256.28 g/mol
- CAS Number: 879403-42-6
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances the electronic properties of the molecule. This modification can lead to increased reactivity and affinity for various biological targets, such as enzymes and receptors. The morpholine structure contributes to the compound's ability to interact with biological systems, potentially influencing metabolic pathways and signaling mechanisms.
Biological Activities
Research indicates that tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can possess antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
- Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic processes. This is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic interventions.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated morpholine derivatives, revealing that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Assessment : Research conducted on related morpholine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, leading to further investigations into their potential as anticancer agents .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C11H19F3N2O3 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
UHYMRFQZOWOGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CN |
Origin of Product |
United States |
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